molecular formula C13H16N4O2 B6238362 benzyl 4-azidopiperidine-1-carboxylate CAS No. 2061900-02-3

benzyl 4-azidopiperidine-1-carboxylate

Cat. No.: B6238362
CAS No.: 2061900-02-3
M. Wt: 260.3
InChI Key:
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Description

Benzyl 4-azidopiperidine-1-carboxylate is a chemical compound with significant applications in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs. This compound is characterized by its azide group attached to the piperidine ring, which makes it a versatile intermediate for various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with piperidine or its derivatives.

  • Azidation Reaction: The piperidine derivative undergoes an azidation reaction, where an azide group (-N3) is introduced to the nitrogen atom of the piperidine ring.

  • Carboxylation: The azidated piperidine is then carboxylated to introduce the carboxylate group (-COO-), resulting in this compound.

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, this compound is often produced in batch processes to ensure quality control and consistency.

  • Scale-Up: The synthesis process is scaled up to meet industrial demands, with careful monitoring of reaction conditions to optimize yield and purity.

Types of Reactions:

  • Reduction Reactions: this compound can undergo reduction reactions to form the corresponding amine derivatives.

  • Substitution Reactions: The azide group can be substituted with various nucleophiles to produce different derivatives.

  • Coupling Reactions: It can participate in coupling reactions, such as the Huisgen cycloaddition (click chemistry), to form triazole derivatives.

Common Reagents and Conditions:

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles such as alkyl halides, alcohols, or amines.

  • Coupling: Copper(I) iodide (CuI) and a reducing agent like sodium ascorbate.

Major Products Formed:

  • Amines: Reduction of the azide group results in the formation of piperidine derivatives.

  • Triazoles: Cycloaddition reactions yield triazole derivatives, which are valuable in medicinal chemistry.

Scientific Research Applications

Benzyl 4-azidopiperidine-1-carboxylate is widely used in scientific research due to its versatility and reactivity:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: It is used in bioconjugation techniques to label biomolecules.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

  • Industry: It is utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism by which benzyl 4-azidopiperidine-1-carboxylate exerts its effects depends on the specific reaction it undergoes:

  • Reduction: The azide group is reduced to an amine, which can then participate in further reactions.

  • Substitution: The azide group is replaced by a nucleophile, leading to the formation of new compounds.

  • Coupling: The azide group undergoes cycloaddition with alkynes to form triazoles, which are stable and biologically active.

Molecular Targets and Pathways:

  • Amines: The resulting amines can interact with various biological targets, such as enzymes and receptors.

  • Triazoles: Triazole derivatives are known for their biological activity and can be used as pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Benzyl 4-azidopiperidine-1-carboxylate is unique due to its azide group, which provides versatility in chemical reactions. Similar compounds include:

  • Benzyl 4-aminopiperidine-1-carboxylate: Lacks the azide group, making it less reactive in certain reactions.

  • tert-Butyl 4-azidopiperidine-1-carboxylate: Similar structure but with a tert-butyl group instead of benzyl, affecting its reactivity and applications.

Properties

CAS No.

2061900-02-3

Molecular Formula

C13H16N4O2

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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